molecular formula C8H13N3O2 B141828 tert-butyl N-(1H-pyrazol-4-yl)carbamate CAS No. 130106-42-2

tert-butyl N-(1H-pyrazol-4-yl)carbamate

Cat. No. B141828
M. Wt: 183.21 g/mol
InChI Key: PTVIULBFZPNHNQ-UHFFFAOYSA-N
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Description

The compound tert-butyl N-(1H-pyrazol-4-yl)carbamate is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group attached to the nitrogen of the pyrazole ring and the carbamate functional group at the 4-position indicate that this compound could be an intermediate or a product in various organic synthesis reactions involving pyrazoles.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a more versatile approach than previous methods . Another study presents the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the influence of reaction media on regioselectivity . Additionally, the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition reactions has been investigated, leading to the formation of 5-amino pyrazole derivatives with high regioselectivity .

Molecular Structure Analysis

The molecular structure of tert-butyl N-(1H-pyrazol-4-yl)carbamate and its derivatives can be complex, with potential for various isomeric forms. For example, the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate resulted in two diastereomers, which were separated and one of which was further characterized by X-ray crystallography .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction has been described, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . The reactivity of N-tert-butyl-1,2-diaminoethane with atmospheric CO2 to form a zwitterionic ammonium carbamate salt also highlights the potential for pyrazole derivatives to engage in reactions with small molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(1H-pyrazol-4-yl)carbamate would be influenced by the presence of the tert-butyl group and the carbamate functionality. These groups can affect the compound's solubility, stability, and reactivity. For instance, tert-butyl amides from Ugi reactions have been shown to undergo cyclization under specific conditions, demonstrating the impact of substituents on the behavior of pyrazole derivatives . The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale also provides insight into the reactivity of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselectivity in Synthesis

    A study demonstrated the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, closely related to tert-butyl N-(1H-pyrazol-4-yl)carbamate, showing different regioselectivity based on the reaction media used (Martins et al., 2012).

  • New Reagents for Synthesis

    Development of a new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carbamidine, offers insights into efficient synthesis of related compounds, like tert-butyl N-(1H-pyrazol-4-yl)carbamate (Yong et al., 1999).

  • Intermediate in Synthesis

    Tert-butyl N-(1H-pyrazol-4-yl)carbamate is often used as an intermediate in the synthesis of complex molecules, such as mTOR targeted PROTAC molecules (Zhang et al., 2022).

Biological Applications and Studies

  • Role in Antibacterial Agents

    Novel 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-a]pyrazin-6-yl] ethan-1-amine derivatives, synthesized using tert-butyl N-(1H-pyrazol-4-yl)carbamate-related compounds, show significant antibacterial activity (Prasad, 2021).

  • Antitumor Agents

    Synthesis of novel benzimidazoles, involving tert-butyl N-(1H-pyrazol-4-yl)carbamate derivatives, has been linked to potential antitumor properties (Abonía et al., 2011).

  • Chiroptical Studies

    Chiroptical properties of nonracemic 1,6,7-trisubstituted 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, related to tert-butyl N-(1H-pyrazol-4-yl)carbamate, have been studied for potential applications in stereochemical analysis (Pušavec Kirar et al., 2016).

Crystallography and Structural Analysis

  • Hydrogen Bonding Patterns

    Studies on hydrogen bonding in derivatives of tert-butyl N-(1H-pyrazol-4-yl)carbamate provide insights into molecular interactions crucial for drug design and material science (López et al., 2010).

  • Crystallographic Investigations

    Crystal structure analysis of tert-butyl N-(1H-pyrazol-4-yl)carbamate derivatives reveals important structural information, aiding in the understanding of their physical and chemical properties (Kant et al., 2015).

properties

IUPAC Name

tert-butyl N-(1H-pyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVIULBFZPNHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1H-pyrazol-4-yl)carbamate

CAS RN

130106-42-2
Record name tert-Butyl (1H-pyrazol-4-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Goi, T Matsudaira, K Fukase - Heterocycles: an international …, 2021 - scholar.archive.org
Intramolecular Friedel–Crafts type cyclization is known as an efficient method of synthesizing fused bicyclic pyrimidones. However, the synthesis of 1-substituted pyrazolo [4, 3-d] …
Number of citations: 2 scholar.archive.org

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